molecular formula CH3Cl3Sn B043309 Methyltin trichloride CAS No. 993-16-8

Methyltin trichloride

Cat. No.: B043309
CAS No.: 993-16-8
M. Wt: 240.1 g/mol
InChI Key: YFRLQYJXUZRYDN-UHFFFAOYSA-K
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Description

Methyltin trichloride (CH3SnCl3) is a highly versatile and reactive organotin compound that serves as a fundamental building block in advanced materials science and organic synthesis. Its primary research value lies in its role as a critical precursor for the synthesis of more complex organotin stabilizers and catalysts. A key application is in the study of polyvinyl chloride (PVC) heat stabilization, where methyltin derivatives, formed from this compound, effectively scavenge hydrochloric acid and prevent the catalytic degradation of the polymer, thereby extending its usable life under thermal stress. Furthermore, this compound is instrumental in organic synthesis, acting as a Lewis acid catalyst in specific reactions such as transesterification and in the formation of tin-oxygen bonds for creating novel metal-organic frameworks (MOFs) and hybrid materials. Its mechanism of action is predominantly centered on the electrophilicity of the tin atom, which can coordinate with Lewis bases, and the reactivity of the tin-chlorine bonds, which are readily substituted to form a diverse array of methyltin alkoxides, carboxylates, and sulfides. Researchers value this compound for its well-defined molecular structure, which provides a controlled pathway to investigate structure-activity relationships in catalysis and materials science, driving innovation in the development of next-generation polymeric materials and functionalized surfaces.

Properties

IUPAC Name

trichloro(methyl)stannane
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InChI

InChI=1S/CH3.3ClH.Sn/h1H3;3*1H;/q;;;;+3/p-3
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InChI Key

YFRLQYJXUZRYDN-UHFFFAOYSA-K
Source PubChem
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Canonical SMILES

C[Sn](Cl)(Cl)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH3Cl3Sn
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DSSTOX Substance ID

DTXSID1027346
Record name Trichloromethylstannane
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Molecular Weight

240.1 g/mol
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Physical Description

Dry Powder; Liquid, Produced as a solid or aqueous solution; Off-white to gray solid or clear colorless liquid; [OECD: SIDS Dossier] Off-white crystalline solid; [Sigma-Aldrich MSDS]
Record name Stannane, trichloromethyl-
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Record name Trichloromethylstannane
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Vapor Pressure

1.25 [mmHg]
Record name Trichloromethylstannane
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CAS No.

993-16-8
Record name Methyltin trichloride
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Record name Methyltrichlorotin
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Record name Stannane, trichloromethyl-
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Record name METHYLTRICHLOROTIN
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Preparation Methods

Reaction Mechanism and Stoichiometry

The redistribution reaction between dimethyltin dichloride ((CH₃)₂SnCl₂) and stannic chloride (SnCl₄) is a thermally driven process that avoids catalysts. The reaction proceeds as follows:

(CH₃)₂SnCl₂ + SnCl₄ → 2 CH₃SnCl₃\text{(CH₃)₂SnCl₂ + SnCl₄ → 2 CH₃SnCl₃}

This method leverages the equilibrium between tin(IV) and tin(II) species to favor methyltin trichloride formation.

Process Conditions and Optimization

  • Temperature : 150–250°C, with optimal performance at 170–220°C.

  • Pressure : Autogenous pressure generated under closed-system heating.

  • Molar Ratios : A SnCl₄:(CH₃)₂SnCl₂ ratio of 0.1:1 to 0.7:1 determines the final product composition. Excess SnCl₄ (up to 5%) can be vacuum-stripped post-reaction for precise control.

  • Reaction Time : 5 minutes to 50 hours, depending on temperature and reactant concentrations.

Table 1: Effect of SnCl₄:(CH₃)₂SnCl₂ Ratio on Product Composition

SnCl₄:(CH₃)₂SnCl₂ RatioCH₃SnCl₃ Yield (%)(CH₃)₂SnCl₂ Residual (%)
0.1:11882
0.5:17327
0.7:18515

Data adapted from Patent CA1135951A.

Advantages and Limitations

  • Advantages :

    • No catalyst required, reducing post-reaction purification steps.

    • High selectivity (>90% SnCl₄ conversion) with minimal trimethyltin or tetramethyltin impurities.

  • Limitations :

    • Elevated temperatures necessitate energy-intensive heating systems.

    • Product separation requires vacuum distillation or solvent recrystallization.

Catalytic Synthesis Using Pentavalent Organophosphorous Compounds

Catalytic System and Reaction Pathway

This method employs pentavalent organophosphorous dihalides (e.g., tributylphosphorous dichloride) to catalyze the reaction between methyl chloride (CH₃Cl), metallic tin (Sn), and stannous chloride (SnCl₂):

CH₃Cl + Sn + SnCl₂ → CH₃SnCl₃ + (CH₃)₂SnCl₂\text{CH₃Cl + Sn + SnCl₂ → CH₃SnCl₃ + (CH₃)₂SnCl₂}

The catalyst enables the reaction to proceed at atmospheric pressure, significantly reducing energy requirements.

Process Parameters

  • Temperature : 170–200°C, with optimal performance at 185–190°C.

  • Catalyst Loading : 1 mol% tributylphosphorous dichloride relative to tin.

  • Reactor Configuration : Continuous-flow systems allow for multiple reaction cycles, achieving >90% overall yield.

Table 2: Performance of Tributylphosphorous Dichloride Catalyst

CycleReaction Time (hr)CH₃SnCl₃ Yield (%)(CH₃)₂SnCl₂ Yield (%)
12.51882
23.02080
32.81981
43.22179

Data sourced from Patent US4658046A.

Applications and Scalability

  • The product mixture (CH₃SnCl₃ and (CH₃)₂SnCl₂) is directly used in PVC stabilizer synthesis, avoiding costly separation.

  • Comparative testing shows methyltin-based stabilizers outperform dibutyltin analogs by 10% in thermal stability.

Analytical Methods for Reaction Monitoring

Proton Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR tracks the consumption of (CH₃)₂SnCl₂ and the emergence of CH₃SnCl₃ resonances at δ 0.8–1.2 ppm.

Gas Chromatography (GC) with Derivatization

Reaction samples are treated with butylmagnesium chloride to form butylstannane derivatives, which are analyzed via GC. This method detects impurities (e.g., trimethyltin chloride) at concentrations as low as 0.1%.

Industrial Case Studies

Hangzhou Dongxu Auxiliary Co., Ltd.

  • Utilizes the redistribution method to produce 500 metric tons/year of CH₃SnCl₃-(CH₃)₂SnCl₂ mixtures for PVC stabilizers.

  • Implements inline pH monitoring (6.0–7.0) during mercaptide synthesis to ensure product consistency.

Lianyungang Zuoshi Chemical Co., Ltd.

  • Leverages catalytic synthesis with tributylphosphorous dichloride, achieving a 98.5% yield in methyltin mercaptide production .

Chemical Reactions Analysis

Types of Reactions: Methyltin trichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as water or alcohols, to form methyltin hydroxide or methyltin alkoxides.

    Oxidation Reactions: this compound can be oxidized to form methyltin oxide.

    Reduction Reactions: It can be reduced to form methyltin hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Industrial Applications

1.1. PVC Stabilizers
Methyltin trichloride is primarily used as a heat stabilizer in the production of polyvinyl chloride (PVC). Its effectiveness in preventing thermal degradation during the processing of PVC makes it a critical component in the plastics industry. This application is essential for ensuring the longevity and durability of PVC products used in construction, automotive, and consumer goods .

1.2. Catalysts for Polyurethane and Silicone Elastomers
In addition to its role in PVC stabilization, this compound serves as a catalyst in the synthesis of polyurethane and silicone elastomers. These materials are widely utilized in coatings, adhesives, and sealants due to their flexibility and resistance to environmental factors .

Analytical Applications

2.1. Quantitative Analysis Using Raman Spectroscopy
Recent advancements have introduced Raman spectroscopy as a viable alternative to traditional gas chromatography (GC) for the quantitative analysis of methyltin compounds. This method allows for real-time monitoring of this compound concentrations during production processes, enhancing quality assurance while minimizing human exposure to toxic substances . The ability to analyze samples in-line reduces delays associated with off-line testing methods.

2.2. Hydrolysis Studies
Research has demonstrated that this compound undergoes hydrolysis in aqueous solutions, which can be influenced by ionic strength and temperature. Understanding these reactions is crucial for assessing the stability and environmental impact of organotin compounds .

Environmental Implications

3.1. Environmental Persistence
The persistence of this compound in the environment raises concerns regarding its potential ecological impact. Studies indicate that organotin compounds can undergo degradation processes such as UV degradation and methylation reactions with inorganic mercury, leading to bioaccumulation and toxicity in aquatic systems .

3.2. Regulatory Considerations
Due to its toxicological profile, this compound has been subject to regulatory scrutiny. The European Chemicals Agency (ECHA) has classified it under specific regulations due to its mutagenic potential, highlighting the need for careful management and monitoring of its use .

Case Studies

Study Focus Findings
AZoM StudyRaman SpectroscopyDemonstrated that Raman spectroscopy can effectively quantify this compound concentrations in real-time during production processes .
Hydrolysis ResearchEnvironmental ChemistryInvestigated the hydrolysis behavior of this compound under varying ionic strengths; findings indicate significant environmental implications regarding its stability .
Toxicity AssessmentRegulatory ImpactECHA's classification of this compound as a mutagenic compound emphasizes the importance of regulatory compliance in its industrial applications .

Comparison with Similar Compounds

Chemical Structures and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
This compound CH₃Cl₃Sn 240.07 48–51 171
Dimethyltin dichloride (CH₃)₂SnCl₂ 219.76 40–42 206–208
Trimethyltin chloride (CH₃)₃SnCl 199.32 37–39 154–156
Phenyltin trichloride C₆H₅SnCl₃ 321.25 105–107 330 (decomposes)

Key Observations :

  • Increasing methyl groups (e.g., TMT vs. MeSnCl₃) reduce molecular weight and melting/boiling points due to lower polarity.
  • Chloride-rich compounds like MeSnCl₃ exhibit higher reactivity with water, leading to faster hydrolysis .

Environmental Behavior and Bioaccumulation

Compound Environmental Detection (μg/L) Half-Life in Rats (Days) Bioaccumulation Potential
This compound 0.29 (drinking water) Not reported Moderate
Trimethyltin chloride 0.38 (industrial effluents) 15 High
Dimethyltin dichloride 0.05 (drinking water) Not reported Low

Key Observations :

  • TMT demonstrates significant neurotoxicity and bioaccumulation due to its lipophilicity .
  • MeSnCl₃’s hydrolysis in aqueous environments limits its persistence but increases localized toxicity .

Enzyme Inhibition Mechanisms

Methyltin compounds inhibit metalloenzymes like alcohol dehydrogenase (ADH) and lactate dehydrogenase (LDH):

Compound Inhibition Type (ADH) Inhibition Type (LDH) Inhibition Mechanism
This compound Competitive Non-competitive Binds to active site (ADH); alters enzyme structure (LDH)
Trimethyltin chloride Weak competitive Not reported Indirect interaction with cofactors
Inorganic SnCl₄ Non-competitive Non-competitive Displaces essential metal ions

Key Observations :

  • MeSnCl₃’s competitive inhibition of ADH suggests direct interaction with the enzyme’s active site, unlike TMT .
  • The non-competitive inhibition of LDH by MeSnCl₃ implies a structural disruption rather than active site binding .

Toxicity and Regulatory Data

Compound Oral LD₅₀ (Rat, mg/kg) Neurotoxicity Environmental Regulations
This compound 1370 Low Not classified as carcinogenic
Trimethyltin chloride 12.6 High Restricted in EU/US
Dimethyltin dichloride 450 Moderate Limited restrictions

Key Observations :

  • TMT’s extreme neurotoxicity (LD₅₀ = 12.6 mg/kg) contrasts with MeSnCl₃’s relatively lower acute toxicity .
  • Regulatory frameworks focus on TMT due to its persistence and health impacts, while MeSnCl₃ is less regulated .

Biological Activity

Methyltin trichloride (CH₃Cl₃Sn), also known as monothis compound, is an organotin compound with significant biological activity and environmental implications. This article reviews the biological effects, mechanisms of toxicity, and relevant case studies concerning this compound.

This compound is a white crystalline solid with a molecular weight of 240.08 g/mol and a melting point of 48-51 °C. It is primarily used in the production of polyvinyl chloride (PVC) stabilizers, antifouling agents, and agricultural biocides. Its structure includes a tin atom bonded to three chlorine atoms and one methyl group, which contributes to its reactivity and biological interactions .

Toxicity Mechanisms

This compound exhibits toxicity through several mechanisms:

  • Enzyme Inhibition : Studies indicate that methyltin compounds inhibit key antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). This inhibition is linked to the interaction of tin with sulfhydryl (SH) groups in proteins, leading to oxidative stress in cells .
  • Neurotoxicity : this compound has been associated with neurotoxic effects, impacting neurotransmitter systems and potentially leading to cognitive deficits. The compound's ability to disrupt cellular signaling pathways is a concern for its neurotoxic potential .
  • Immunotoxicity : Organotin compounds, including this compound, have been shown to affect natural killer (NK) cell activity in lymphocytes, which plays a crucial role in immune defense against tumors and infections .
  • Environmental Persistence : Methyltin compounds can undergo biomethylation in the environment, leading to their accumulation in aquatic organisms and eventual entry into the food chain, posing risks to human health through seafood consumption .

In Vivo Studies

A study conducted on rats demonstrated the inhibitory effects of trimethyltin chloride (Me₃SnCl) on CAT and SOD activities in liver and kidney tissues. The administration of Me₃SnCl resulted in decreased levels of free SH-groups, indicating oxidative damage . The protective effect of antioxidants was also assessed, showing that co-treatment with meso-tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)porphyrin significantly mitigated the toxic effects of Me₃SnCl.

Environmental Impact Studies

Research has highlighted the environmental risks associated with this compound as a PVC stabilizer. A tiered environmental risk assessment indicated that methyltins pose significant risks due to their persistence in ecosystems and potential bioaccumulation . The study emphasized the need for stringent regulations on organotin compounds due to their long-term ecological impacts.

Summary of Findings

The biological activity of this compound is characterized by its toxic effects on various biological systems through enzyme inhibition, neurotoxicity, and immunotoxicity. Its environmental persistence raises concerns regarding bioaccumulation and potential health risks associated with human exposure via the food chain.

Data Table: Summary of Biological Effects

Biological EffectMechanismReference
Enzyme InhibitionInteraction with SH-groups
NeurotoxicityDisruption of neurotransmitter systems
ImmunotoxicityDecreased NK cell activity
Environmental PersistenceBioaccumulation in aquatic organisms

Q & A

Q. What are the critical safety protocols for handling methyltin trichloride in laboratory settings?

this compound is moisture-sensitive and poses respiratory, dermal, and ocular hazards. Researchers must:

  • Use nitrogen-purged environments for storage to prevent hydrolysis .
  • Wear PPE compliant with OSHA/EN 149 standards, including chemical-resistant gloves and eye protection.
  • Implement engineering controls (e.g., fume hoods, emergency showers) to mitigate exposure during synthesis or handling .

Q. How can researchers accurately quantify this compound in air samples?

The NIOSH-validated method (NMAM 5th Edition) recommends:

  • Air sampling at 250 mL/min for time-weighted averages (5.5-hour max) or 1000 mL/min for short-term exposure limits (20-minute max).
  • Analysis via gas chromatography coupled with mass spectrometry (GC-MS), calibrated against certified organotin standards .

Q. What are the key physical and thermodynamic properties of this compound relevant to experimental design?

Key properties include:

  • Melting point: 48–51°C; Boiling point: 171°C .
  • Reaction enthalpy (ΔrH°): -186 ± 28 kJ/mol for its formation from tetramethyltin and tin tetrachloride .
  • Molecular weight: 240.104 g/mol; CAS No.: 993-16-8 .

Advanced Research Questions

Q. How can computational chemistry optimize this compound synthesis pathways?

Advanced computational models (e.g., DFT or machine learning) can predict reaction kinetics and stability under varying conditions. For example:

  • Simulating ligand-exchange reactions to identify catalysts that reduce side products.
  • Validating predictions with experimental thermochemical data (e.g., enthalpy discrepancies in Nash et al. vs. Pedley and Rylance ).

Q. What experimental strategies resolve contradictions in reported thermodynamic data for this compound?

Discrepancies (e.g., ΔrH° uncertainty of ±28 kJ/mol ) require:

  • Replicating calorimetric studies under controlled humidity (<1 ppm H₂O) to prevent hydrolysis.
  • Cross-validating results using high-purity reagents and standardized protocols (e.g., Cox and Pilcher’s thermochemical frameworks ).

Q. How should researchers design stability studies for this compound under environmental conditions?

  • Conduct accelerated degradation tests (e.g., 40°C/75% RH) to simulate long-term storage.
  • Monitor decomposition products (e.g., methyltin hydroxides) via HPLC-ICP-MS, referencing WHO/IOMC guidelines for organotin speciation .

Q. What methodological gaps exist in current analytical techniques for this compound?

  • Limited validation data for trace-level detection (<1 ppb) in complex matrices (e.g., biological samples).
  • NIOSH Method 250mL/min sampling may underestimate acute exposure peaks; supplement with real-time sensors .

Methodological Guidance

Q. How to validate novel analytical methods for this compound?

Follow NIOSH criteria for accuracy (±10% bias) and precision (RSD <15%):

  • Spike recovery tests in synthetic air matrices.
  • Compare results against certified reference materials (e.g., LGC’s organotin mixes ).

Q. What are best practices for synthesizing high-purity this compound?

  • Use Schlenk-line techniques under inert atmospheres to avoid hydrolysis.
  • Purify via fractional crystallization (melting point 48–51°C ) and verify purity via NMR (¹¹⁹Sn) .

Q. How to address reproducibility challenges in this compound reactivity studies?

  • Document humidity levels and solvent trace moisture (e.g., Karl Fischer titration).
  • Share raw datasets (reaction conditions, spectral peaks) in supplementary materials, adhering to Beilstein Journal’s reproducibility guidelines .

Data Interpretation and Reporting

Q. How to contextualize this compound toxicity data within broader organotin research?

Cross-reference ATSDR chloroform toxicological profiles and WHO CICAD 73 to identify shared metabolic pathways (e.g., cytochrome P450 interactions).

Q. What statistical approaches are recommended for analyzing this compound exposure-response relationships?

Use Bayesian models to account for low sample sizes in occupational studies, integrating prior data from analogous compounds (e.g., trimethyltin chloride ).

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